molecular formula C5H9N3 B11813624 N-ethyl-1H-imidazol-2-amine

N-ethyl-1H-imidazol-2-amine

Cat. No.: B11813624
M. Wt: 111.15 g/mol
InChI Key: KKKRLJYCDDWEMQ-UHFFFAOYSA-N
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Description

N-ethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position and an amino group at the second position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the reaction of aldehydes with primary amines in the presence of a catalyst, such as ZnFe2O4 nanoparticles, to yield substituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . Additionally, the compound’s ability to interact with DNA and proteins contributes to its anticancer properties.

Comparison with Similar Compounds

N-ethyl-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:

    1H-imidazole: The parent compound without any substituents.

    2-methyl-1H-imidazole: A derivative with a methyl group at the second position.

    1-ethyl-1H-imidazole: A derivative with an ethyl group at the first position.

Uniqueness

The presence of both an ethyl group at the first position and an amino group at the second position makes this compound unique. This specific substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other imidazole derivatives .

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

N-ethyl-1H-imidazol-2-amine

InChI

InChI=1S/C5H9N3/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H2,6,7,8)

InChI Key

KKKRLJYCDDWEMQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN1

Origin of Product

United States

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